3-Iodothiophene-2-sulfonyl fluoride
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Overview
Description
3-Iodothiophene-2-sulfonyl fluoride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
The synthesis of 3-Iodothiophene-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluorosulfonylation of thiophene derivatives. This process typically uses fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas or other solid reagents. The reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the formation of the sulfonyl fluoride group .
Chemical Reactions Analysis
3-Iodothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or nickel
Common reagents used in these reactions include sulfuryl fluoride, phosphorus pentasulfide, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodothiophene-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound’s reactivity makes it useful in the development of biologically active molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-Iodothiophene-2-sulfonyl fluoride involves its ability to participate in various chemical reactions due to the presence of reactive iodine and sulfonyl fluoride groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
3-Iodothiophene-2-sulfonyl fluoride can be compared with other thiophene derivatives, such as:
3-Bromothiophene-2-sulfonyl fluoride: Similar in structure but with a bromine atom instead of iodine.
3-Chlorothiophene-2-sulfonyl fluoride: Contains a chlorine atom instead of iodine.
3-Fluorothiophene-2-sulfonyl fluoride: Contains a fluorine atom instead of iodine.
Properties
IUPAC Name |
3-iodothiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKUORHXDYRKCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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